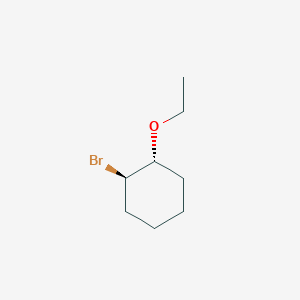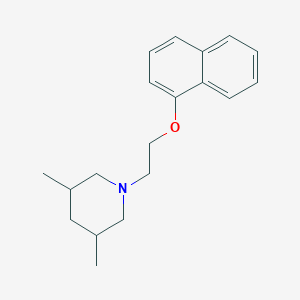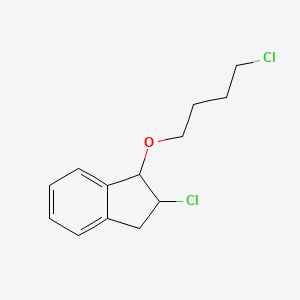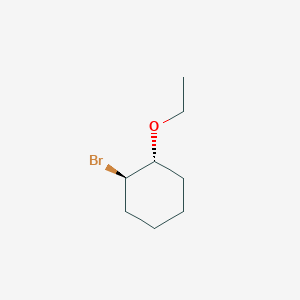![molecular formula C29H25N5O2 B14143255 13-benzyl-14-ethyl-17-[(4-methoxyphenyl)methyl]-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one CAS No. 381202-59-1](/img/structure/B14143255.png)
13-benzyl-14-ethyl-17-[(4-methoxyphenyl)methyl]-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “13-benzyl-14-ethyl-17-[(4-methoxyphenyl)methyl]-2,9,13,15,17-pentazatetracyclo[87003,8011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one” is a complex organic molecule characterized by its intricate tetracyclic structure and multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “13-benzyl-14-ethyl-17-[(4-methoxyphenyl)methyl]-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one” can be approached through a multi-step synthetic route. The key steps involve:
Formation of the Tetracyclic Core: This can be achieved through a series of cyclization reactions starting from a suitable polycyclic precursor.
Introduction of Functional Groups: The benzyl, ethyl, and methoxyphenyl groups can be introduced through selective alkylation and arylation reactions.
Final Cyclization and Functionalization: The final step involves the formation of the heptaenone structure through a series of oxidation and cyclization reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of catalytic processes, continuous flow reactors, and green chemistry principles to ensure sustainability and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The presence of multiple double bonds and functional groups makes it susceptible to oxidation reactions.
Reduction: The compound can be reduced to form various reduced derivatives.
Substitution: The benzyl and methoxyphenyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could lead to the formation of carboxylic acids or ketones, while reduction could yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, the compound could be studied for its potential biological activity. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects. Its ability to undergo various chemical reactions could be exploited to design prodrugs or active pharmaceutical ingredients.
Industry
In industry, the compound could be used in the development of new materials with unique properties. Its tetracyclic structure could impart stability and rigidity to polymers or other materials.
Mecanismo De Acción
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential targets could include enzymes, receptors, or nucleic acids. The compound’s multiple functional groups and rigid structure suggest it could bind to these targets with high affinity, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 13-benzyl-14-ethyl-17-[(4-hydroxyphenyl)methyl]-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one
- 13-benzyl-14-ethyl-17-[(4-chlorophenyl)methyl]-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one
Uniqueness
The uniqueness of “13-benzyl-14-ethyl-17-[(4-methoxyphenyl)methyl]-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one” lies in its specific combination of functional groups and tetracyclic structure. This combination imparts unique chemical and biological properties that distinguish it from similar compounds.
Propiedades
Número CAS |
381202-59-1 |
|---|---|
Fórmula molecular |
C29H25N5O2 |
Peso molecular |
475.5 g/mol |
Nombre IUPAC |
13-benzyl-14-ethyl-17-[(4-methoxyphenyl)methyl]-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one |
InChI |
InChI=1S/C29H25N5O2/c1-3-24-32-27-25(29(35)33(24)17-19-9-5-4-6-10-19)26-28(31-23-12-8-7-11-22(23)30-26)34(27)18-20-13-15-21(36-2)16-14-20/h4-16H,3,17-18H2,1-2H3 |
Clave InChI |
FATGVVAEMBNCPJ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC2=C(C3=NC4=CC=CC=C4N=C3N2CC5=CC=C(C=C5)OC)C(=O)N1CC6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propan-2-yl 3-[(propan-2-yl)oxy]propanoate](/img/structure/B14143172.png)
![1-ethyl-6-methoxy-1H-benzo[d]imidazole](/img/structure/B14143173.png)
![5-Methyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B14143177.png)


![2-{2-[2-(Ethylsulfanyl)ethoxy]-4-methoxyphenyl}-3H-imidazo[4,5-c]pyridine](/img/structure/B14143207.png)

![Ethyl n-[3,5-di(trifluoromethyl)phenyl]carbamate](/img/structure/B14143211.png)



![4-chloro-N-[3-(tetrazol-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B14143231.png)

![2-(3,4-Dichlorophenyl)-1-[4-(pyrazin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B14143244.png)
